Asp-Tyr
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c14-9(6-11(17)18)12(19)15-10(13(20)21)5-7-1-3-8(16)4-2-7/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALWOULWGHTVDA-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177389 | |
| Record name | Aspartyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22840-03-5 | |
| Record name | L-α-Aspartyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22840-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022840035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for Asp Tyr and Analogues
Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies
Peptide synthesis can be achieved through either solution-phase or solid-phase methodologies. rsc.orgthaiscience.info For shorter peptides, solution-phase synthesis is often preferred. rsc.org Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, involves anchoring the C-terminal amino acid to an insoluble solid support, typically a polymer resin. rsc.orgthaiscience.infopeptide.com This approach facilitates the synthesis of longer peptides and allows for automation. rsc.orgpeptide.com
In SPPS, the peptide chain is elongated by sequentially adding protected amino acids to the resin-bound C-terminus. peptide.com Protecting groups are used to prevent unwanted side reactions and are removed at appropriate steps. peptide.compeptide.com Common protecting groups for the alpha-amino group include Boc and Fmoc, while side-chain protecting groups are also necessary for residues like aspartic acid and tyrosine. peptide.compeptide.comiris-biotech.decsic.es For aspartic acid, side-chain protection as the tert-butyl ester (OtBu) is common in Fmoc chemistry, although it can lead to aspartimide formation, a side reaction, particularly when followed by certain amino acids like Gly or Ser. peptide.comiris-biotech.decsic.es Bulky aspartate esters can be used to minimize aspartimide formation. iris-biotech.de For tyrosine, the phenolic hydroxyl group is typically protected, often as the benzyl (B1604629) (Bzl) or tert-butyl (tBu) ether, especially in SPPS. peptide.compeptide.comcsic.es Unprotected tyrosine can undergo acylation or modification by cationic species during deprotection and cleavage. peptide.com
While SPPS is widely used, it can have an environmental impact due to extensive solvent use. rsc.org Solution-phase synthesis involves coupling amino acids in solution, requiring purification after each coupling step. ekb.eg Emerging technologies like liquid-phase peptide synthesis (LPPS) utilize soluble supports to retain the growing peptide in an organic layer during aqueous workups, combining aspects of both solid-phase and solution-phase methods. rsc.org
Enzymatic synthesis has also been explored for producing aspartyl dipeptide analogs. For instance, thermolysin has been used as a catalyst for the synthesis of Z-L-Asp-Tyr-OMe. ubc.ca Optimization of factors like reactant concentration, solvent concentration, buffer concentration, enzyme concentration, calcium chloride concentration, pH, and temperature is crucial for maximizing yield in enzymatic synthesis. ubc.ca
Functionalization and Bioconjugation Techniques
Functionalization and bioconjugation techniques allow for the modification of peptides like Asp-Tyr and its analogues, enabling their use in various applications. Tyrosine residues, with their electron-rich phenol (B47542) side chains, are common targets for chemical modification. nih.govchinesechemsoc.org Electrophilic aromatic substitution reactions can occur at the ortho position of the tyrosine phenol group, including halogenation, Mannich-type alkylation, and diazonium coupling. chinesechemsoc.org Radical-mediated transformations at the C3 position of tyrosine are also possible via a tyrosyl radical intermediate formed by single-electron transfer oxidation. chinesechemsoc.org
Metal-catalyzed C-H functionalization has emerged as a method for selectively modifying amino acid residues in peptides. chinesechemsoc.orgrsc.org Palladium-catalyzed ortho-olefination of O-protected tyrosine residues on peptides has been reported, demonstrating high chemo- and site-selectivity. rsc.org This method utilizes a bifunctional silanol (B1196071) group on the phenol motif as both a protecting group and a directing group for the olefination. rsc.org This strategy is compatible with various amino acids and peptide lengths up to hexamers and can be applied in SPPS. rsc.org
Aspartic acid residues can also be involved in functionalization strategies. For example, aspartic acid can act as a native directing motif in Cu-catalyzed site-selective O-arylation of a proximal tyrosine residue in peptides. nih.gov High selectivity for the proximal tyrosine has been achieved under optimized conditions. nih.gov
Bioconjugation techniques involve the covalent attachment of other molecules, such as chelating agents or prosthetic groups, to peptides. thno.org These modifications are often performed to enable labeling or to alter the peptide's properties.
Labeling and Tracers for In Vitro and In Vivo Applications
Labeled peptides are valuable tools in various biological and biomedical applications, including in vitro assays and in vivo imaging. The tyrosine residue is frequently targeted for labeling due to its aromatic ring, which can be readily modified. ontosight.airesearchgate.net
Radioiodination is a common method for labeling peptides containing tyrosine, allowing their use as tracers in techniques like radioimmunoassays and in vivo imaging. researchgate.netsnmjournals.org The Iodo-Gen method is one approach used for iodine labeling of peptides containing tyrosine. researchgate.netsnmjournals.orgnih.gov This process typically involves dissolving the peptide in a buffer and adding a radioiodine source in the presence of an oxidizing agent like Iodo-Gen. snmjournals.org Sodium hypochlorite (B82951) has also been explored as an inexpensive oxidizing agent for radioiodine labeling of peptides containing tyrosine. researchgate.net
Radiolabeled peptides containing specific sequences, such as the Arg-Gly-Asp (RGD) sequence, have been developed as tracers for targeting integrin receptors that are overexpressed on tumor cells and neovasculature. nih.govacs.orgexplorationpub.com For instance, a cyclic RGD analogue containing a D-tyrosine residue, cyclo-[Arg-Gly-Asp-d-Tyr-Lys], has been successfully radiolabeled with 99mTc for imaging αvβ3 integrin-positive tumors. acs.org In vitro studies with this tracer showed high specificity and selectivity for the integrin receptor in cancer cells, while in vivo studies in mice demonstrated rapid blood clearance and specific uptake in tumors. acs.org
Another example involves the use of a sulfated CCK8 peptide analogue, Asp–Tyr(SO3H)–Met–Gly–Trp–Met–Asp–Phe–NH2, which has been N-terminally conjugated with a DOTA chelating group for radiolabeling with 111InCl3. nih.gov This radiolabeled peptide, 111In-DOTA-sCCK8, has been studied for imaging tumors expressing CCK2 receptors. nih.gov In vitro studies showed binding to CCK2R and a splice variant, CCK2i4svR, with negligible binding to control cells. nih.gov
The incorporation of modifications, such as glycosylation, can improve the pharmacokinetic behavior of peptide-based tracers. snmjournals.orgnih.gov Glycosylated RGD-containing peptides, for example, have shown increased activity concentration in the blood and reduced uptake in the liver compared to non-glycosylated counterparts, leading to improved tumor uptake in in vivo models. snmjournals.orgnih.gov
This compound and its analogues can also be part of larger peptides used as tracers. For example, the peptide Phe-Arg-Pro-Asn-Arg-Ala-Gln-Asp-Tyr-Asn-Thr-Asn (DUP1) has been investigated as a 99mTc-labeled tracer for prostate carcinoma imaging, showing high affinity for certain prostate cancer cells. explorationpub.com
Data Table: Examples of this compound and Analogues in Research
| Peptide Sequence | Application/Study Area | Relevant Findings | Source |
| This compound | Metabolite, component of larger peptides | Identified as a dipeptide metabolite. nih.govfoodb.ca | nih.govfoodb.ca |
| Tyr-Asp | Plant metabolism, oxidative stress tolerance | Inhibits GAPC, redirects glucose to PPP, increases NADPH, improves oxidative stress tolerance in plants. embopress.orgnih.gov | embopress.orgnih.gov |
| This compound-Met-Gly-Trp-Met-Asp-Phe-NH2 (desulfated CCK-8) | CCK-B/gastrin receptor agonist | Biologically inactive form of CCK-8, acts as an agonist for CCKB/gastrin receptor. chemicalbook.com | chemicalbook.com |
| Asp–Tyr(SO3H)–Met–Gly–Trp–Met–Asp–Phe–NH2 (sulfated CCK8) | Radiolabeling and tumor imaging (CCK2R) | Conjugated with DOTA and radiolabeled with 111InCl3 for imaging CCK2R-expressing tumors; shows binding to CCK2R and CCK2i4svR. nih.gov | nih.gov |
| cyclo-[Arg-Gly-Asp-d-Tyr-Lys] (cRGDyK) | Radiolabeling and tumor imaging (αvβ3 integrin) | Radiolabeled with 99mTc; shows high specificity and selectivity for αvβ3 integrin in vitro and tumor uptake in vivo. acs.org | acs.org |
| Phe-Arg-Pro-Asn-Arg-Ala-Gln-Asp-Tyr-Asn-Thr-Asn (DUP1) | Radiolabeling and tumor imaging (prostate carcinoma) | 99mTc-labeled tracer with high affinity for DU-145 and PC-3 prostate cancer cells. explorationpub.com | explorationpub.com |
| Leu-Asp-Tyr-Glu | Anti-oxidative activity (mitochondria) | Protects mitochondria from oxidative damage, removes free radicals. jlu.edu.cn | jlu.edu.cn |
| Asp-Asp-Asp-Tyr (DDDY) | Antibacterial activity (Pseudomonas aeruginosa) | Affects membrane transport and amino acid metabolism, disrupts phospholipid membranes. researchgate.net | researchgate.net |
Elucidation of Biological Functions and Molecular Mechanisms of Asp Tyr Containing Peptides
Role in Enzyme Regulation and Modulation
Peptides containing the Asp-Tyr sequence have been shown to influence the activity of specific enzymes, thereby modulating metabolic pathways.
Glycolytic Enzyme Inhibition (e.g., Glyceraldehyde 3-Phosphate Dehydrogenase)
The dipeptide Tyr-Asp (the reverse sequence of this compound) has been identified as a novel regulatory small molecule that interferes with glucose metabolism in plants. Specifically, Tyr-Asp inhibits the activity of glyceraldehyde 3-phosphate dehydrogenase (GAPC), a key enzyme in glycolysis. embopress.orgresearchgate.netnih.govconicet.gov.arnih.govebi.ac.uknottingham.ac.ukfrontiersin.orgconicet.gov.ar This inhibition redirects glucose toward the pentose (B10789219) phosphate (B84403) pathway (PPP), leading to increased production of NADPH. embopress.orgresearchgate.netnih.govfrontiersin.org This metabolic shift contributes to improved plant tolerance to oxidative stress. embopress.orgresearchgate.netnih.govnih.govnottingham.ac.ukfrontiersin.orgconicet.gov.ar Studies have shown that the dipeptide Tyr-Asp, but not the individual amino acids tyrosine or aspartic acid, inhibits the activity of Arabidopsis GAPC. embopress.orgnih.govnottingham.ac.uk The interaction between Tyr-Asp and plant and mammalian GAPDHs has been demonstrated in vitro. nih.gov This suggests a potential evolutionarily conserved regulatory role for this dipeptide. embopress.orgnih.govnih.govnottingham.ac.ukconicet.gov.ar
While Tyr-Asp inhibits GAPC, studies have also indicated that other dipeptides, specifically those containing branched-chain amino acids, can inhibit other glycolytic/gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK), suggesting a multisite regulation of these pathways by dipeptides. embopress.orgresearchgate.netnih.govfrontiersin.orgconicet.gov.ar
Involvement in Cellular Signaling Pathways
This compound-containing peptides or the presence of Asp and Tyr residues in specific protein motifs are involved in various cellular signaling cascades.
G Protein-Coupled Receptor (GPCR) Signal Transduction
The Asp-Arg-Tyr (DRY) motif is a highly conserved sequence found on the cytoplasmic side of transmembrane helix 3 in many Class A GPCRs. oncohemakey.comub.edu This motif plays a crucial role in the conformational changes that allow the receptor to couple with and activate heterotrimeric G proteins. oncohemakey.comub.edunih.gov The aspartic acid residue within the DRY motif (Asp3.49 in the Ballesteros-Weinstein numbering system) is particularly important, and its protonation has been proposed as a key event in the activation process of some subclass I GPCRs. oncohemakey.com Mutations in the arginine residue within this motif have been shown to abolish or significantly reduce G protein coupling. oncohemakey.com While the this compound dipeptide itself is not the DRY motif, the presence of both aspartic acid and tyrosine residues within this critical GPCR signaling element highlights the importance of these amino acids in signal transduction via GPCRs. Furthermore, studies on angiotensin II type 1 (AT1) receptors, which are GPCRs, suggest that specific aspartic acid (Asp74) and tyrosine residues (Tyr292 and Tyr215) are important for G-protein binding and activation. ahajournals.org The Asp-Arg-Tyr motif in the second cytoplasmic loop of the AT1 receptor is also noted as important for G-protein activation. ahajournals.org
Ras Signaling Pathway Modulation
The Ras signaling pathway is a fundamental cascade involved in regulating various cellular processes, including proliferation, differentiation, and survival. nih.gov Ras proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. sdbonline.org This cycle is regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). sdbonline.org Specific regions within Ras proteins, known as 'switch regions', undergo conformational changes upon GTP binding and are crucial for interacting with downstream effector proteins. researchgate.net These switch regions contain key amino acid residues, including aspartic acid and tyrosine. For instance, Switch I in Ras includes residues from Asp30 to Tyr40. researchgate.net Peptides designed to target the switch regions of Ras proteins have the potential to modulate Ras activity and downstream signaling. mdpi.com Disrupting the interaction between Ras and its GEF, such as SOS (Son of sevenless), is a strategy being explored to inhibit the Ras pathway, and helical peptides have been investigated for this purpose. mdpi.com While the this compound dipeptide's direct role in modulating Ras signaling is not explicitly detailed in the search results, the presence and importance of aspartic acid and tyrosine residues within the critical switch regions and in proteins interacting with Ras highlight their significance in this pathway.
Cellular Adhesion and Migration Processes
Peptides containing the this compound sequence have been implicated in influencing cellular adhesion and migration. A complex peptide sequence, Ac-Gly-Asp-Tyr-Ser-His-Cys-Ser-Pro-Leu-Arg-Tyr-Tyr-Pro-Trp-Trp-Lys-Cys-Thr-Tyr-Pro-Asp-Pro-Glu-G, which includes multiple this compound occurrences, has been noted for its potential in enhancing cellular interactions and signaling pathways, making it a valuable tool for researchers studying cell adhesion and migration. chemimpex.com The specific arrangement of amino acids in such peptides can dictate their biological properties and potential uses in areas like biomaterials and tissue engineering, where they can mimic components of the extracellular matrix to promote cell growth and differentiation. chemimpex.com
Metabolite Functions and Related Biological Activities
This compound functions as a metabolite and is associated with various biological activities. The dipeptide Aspartyl-tyrosine is related to cholecystokinin (B1591339) (CCK), a peptide hormone involved in digestion, and is part of the sequence of Cholecystokinin Octapeptide (1-2) (desulfated). ontosight.ai This suggests a potential role for this compound in gastrointestinal functions. ontosight.ai Furthermore, given the involvement of CCK in satiety signaling and potential roles in anxiety and stress responses, this compound may also have implications in neuroscience and neuropharmacology. ontosight.ai
In plants, acidic dipeptides, including Tyr-Asp, have been observed to accumulate under various stress conditions such as heat, dark, and microbial infection. frontiersin.org This accumulation is linked to autophagy and protein recycling. researchgate.netfrontiersin.org The role of Tyr-Asp in inhibiting GAPC and redirecting metabolic flux towards NADPH production is considered a mechanism contributing to stress resistance in plants. embopress.orgresearchgate.netnih.govnih.govnottingham.ac.ukfrontiersin.orgconicet.gov.ar
Beyond metabolic regulation and signaling, peptides containing Asp and Tyr residues have also demonstrated other biological activities. For instance, peptides with sequences like Asp-Asp-Asp-Tyr (DDDY) have shown antibacterial effects against certain bacteria and fungi, such as Escherichia coli, Pseudomonas aeruginosa, and Monilia albicans. nih.govnih.govresearchgate.net Studies on the antibacterial mechanism of DDDY suggest it interacts with bacterial cell membranes, affecting membrane transport and amino acid metabolism. nih.govresearchgate.net
Post-Translational Modifications of Tyrosine Residues within this compound Sequences
Tyrosine residues within peptide sequences, including those containing the this compound motif, are subject to significant post-translational modifications (PTMs) that can dramatically alter their function and interaction profiles. Two prominent PTMs are phosphorylation and sulfation.
Phosphorylation Dynamics and Recognition
Protein phosphorylation, primarily occurring on serine, threonine, and tyrosine residues, is a ubiquitous regulatory mechanism in nearly all cellular processes across diverse organisms. nih.govbiorxiv.org This modification involves the transfer of a phosphoryl group to the amino acid side chain, introducing a negative charge and increasing the residue's size, which can impact local peptide structure, global protein conformation, and intermolecular interactions. nih.govbiorxiv.org
Tyrosine phosphorylation is catalyzed by protein kinases, while phosphatases remove the phosphate group, highlighting the dynamic and reversible nature of this modification. biorxiv.org Phosphorylation sites are frequently found in intrinsically disordered regions (IDRs) of proteins and are often surrounded by flexible residues, potentially facilitating kinase access. biorxiv.org Short linear motifs (SLiMs) within IDRs can also be involved in protein recognition events mediated by phosphorylation. biorxiv.org
While the standard approach to mimic phosphorylated serine or threonine is mutation to aspartate or glutamate, this mimicry is less effective for phosphotyrosine due to differences in charge, size, and geometry. nih.gov The sequence context surrounding a tyrosine residue plays a crucial role in its recognition by specific tyrosine protein kinases. For instance, studies on the transforming protein p60src identified a phosphorylated tyrosine within the sequence Arg-Leu-Ile-Glu-Asp-Asn-Glu-Tyr(P)-Thr-Ala-Arg, suggesting that acidic residues, particularly glutamic acid residues on the N-terminal side, can be important for kinase recognition. nih.govcapes.gov.br Another study indicated that an optimal peptide substrate for [Src-family] C-terminal protein kinase contains the sequence Glu-Glu-Asp/Glu-Ile-Tyr-Phe-Phe-Phe-Phe relative to the phosphorylated tyrosine. qmul.ac.uk
Phosphorylation of tyrosine residues can induce conformational changes in proteins, influencing their interactions. For example, in the epidermal growth factor (EGF) receptor, phosphorylation of specific tyrosine residues located between Asp-Glu-Glu and Gln-Gln sequences is necessary for the binding of a conformation-specific antibody, suggesting a phosphorylation-induced alteration in receptor conformation. molbiolcell.org
Sulfation and its Functional Implications
Tyrosine sulfation is another crucial post-translational modification occurring in the secretory pathway of most eukaryotes, including plants. pnas.orgnih.gov This modification involves the transfer of a sulfate (B86663) group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of a tyrosine residue, catalyzed by tyrosylprotein sulfotransferases (TPSTs). pnas.orgnih.govoup.comfrontiersin.org
The presence of an aspartic acid residue immediately N-terminal to a tyrosine (the this compound sequence) is considered a minimum requirement for tyrosine sulfation in plants, and the presence of multiple acidic amino acids nearby can significantly enhance sulfation. pnas.orgoup.com In mammals, while TPSTs exhibit broad substrate specificity, most substrates with at least moderate affinity have an Asp residue just proximal to the sulfated tyrosine. nih.gov
Tyrosine sulfation is essential for the biological activity of several secreted peptide hormones in plants, such as Phytosulfokine (PSK) and Plant Peptide Containing Sulfated Tyrosine (PSY) families. pnas.orgfrontiersin.orgmdpi.com For example, the conserved this compound residues are crucial for PSY peptide function, and tyrosine sulfation at this site, catalyzed by TPST, is vital for biological activity. mdpi.com Absence of sulfation can reduce biological activity, potentially by lowering the peptide's affinity for its receptor. mdpi.com PSK, a pentapeptide, contains two sulfated tyrosines and is involved in processes like root elongation and immunity. oup.commdpi.com
Sulfotyrosine residues can potentiate protein-protein interactions through dual mechanisms: the negatively charged sulfate group can form electrostatic interactions with basic residues (arginine or lysine) in the binding partner, while the tyrosine aromatic ring can engage in nonpolar and stacking interactions. nih.govbiorxiv.org This makes sulfotyrosine a significant determinant of interaction specificity, particularly in extracellular protein-protein interactions. nih.govbiorxiv.org
Tyrosine sulfation has been observed in therapeutic antibodies, where it can increase binding affinity and neutralization potency to their targets, such as interleukin-4. mdpi.com The increased affinity is likely due to charge-charge interactions between the sulfate's negative charges and positive charges on the antigen. mdpi.com
Antioxidant Mechanisms of this compound and Related Peptides
Peptides containing tyrosine and aspartic acid residues, including the this compound sequence, have demonstrated antioxidant properties. The antioxidant activity of peptides is influenced by their amino acid composition, sequence, hydrophobicity, and structure. rsc.orgnih.gov
Amino acids like tyrosine, cysteine, glycine (B1666218), glutamic acid, and aspartic acid, particularly when present as direct proton donors, contribute significantly to radical-scavenging activity by quenching unpaired electrons or radicals. mdpi.com The phenolic hydroxyl group of tyrosine is a key contributor to antioxidant activity through its ability to donate a hydrogen atom. nih.govnih.gov Acidic amino acids like aspartic acid and glutamic acid can play roles in chelating metal ions, which can catalyze oxidative reactions. mdpi.com
Studies on peptides containing the this compound sequence or related motifs have shown direct free radical scavenging effects, leading to reduced levels of reactive oxygen species (ROS) and maintenance of cellular antioxidant enzymes. nih.gov For instance, the peptides Asp-Asp-Asp-Tyr (DDDY) and this compound-Asp-Asp (DYDD) have shown protective effects against oxidative stress in HepG2 cells. nih.govacs.org Quantum chemistry analysis has indicated that the arrangement of amino acids affects the distribution of the highest occupied molecular orbital energy and thus influences antioxidant activity. nih.gov
The location of tyrosine within a peptide sequence can also impact its antioxidant activity. Peptides with tyrosine at the terminals have been reported to show strong antioxidant activity. mdpi.com The presence of hydrophobic amino acid residues near tyrosine can also enhance antioxidant capacity. nih.gov
The mechanism of antioxidant peptides can involve hydrogen atom transfer (HAT) and single electron transfer (SET) reactions to deactivate free radicals, as well as chelation of metal ions. nih.gov
Table 1: Examples of this compound or Related Antioxidant Peptides and Their Activities
| Peptide Sequence | Source | Activity Measured | IC50 Value (if available) | Citation |
| Asp-Cys-Gly-Tyr | Tilapia frame protein | Hydroxyl radical scavenging | 27.6 μg/mL | mdpi.com |
| Asn-Tyr-Asp-Glu-Tyr | Tilapia frame protein | Hydroxyl radical scavenging | 38.4 μg/mL | mdpi.com |
| Asp-Asp-Asp-Tyr (DDDY) | Synthetic | Protection against oxidative stress | Not specified | nih.govacs.org |
| This compound-Asp-Asp (DYDD) | Synthetic | Protection against oxidative stress | Not specified | nih.govacs.org |
| Tyr-Asp | Synthetic | Inhibition of GAPC activity | Not specified | nih.gov |
| Leu-Tyr | Abalone muscle extract | ABTS radical scavenging | Highest activity reported | oup.com |
Interactions with Biological Macromolecules (e.g., Protein-Protein Interactions)
Peptides containing the this compound sequence can participate in interactions with biological macromolecules, including protein-protein interactions. These interactions are crucial for various biological processes, such as signal transduction, enzymatic activity, and the formation of molecular complexes. ontosight.aiwikipedia.org
Protein-protein interactions are mediated by a combination of forces, including electrostatic interactions, hydrogen bonding, and hydrophobic effects. wikipedia.org The specific amino acid residues involved and their arrangement within the peptide and the interacting protein determine the specificity and strength of the interaction. wikipedia.orgoup.com
The this compound motif has been observed in protein-protein interfaces. For instance, in a statistical study of protein-protein interfaces, this compound was identified as a common neighbor pair with a notable preference for interacting with arginine and lysine (B10760008) residues. ista.ac.at This suggests the formation of salt bridges across the interface, flanked by the tyrosine residue. ista.ac.at
Studies have also explored the interaction of this compound or related peptides with specific proteins. The dipeptide Tyr-Asp has been shown to inhibit the enzymatic activity of Glyceraldehyde 3-phosphate dehydrogenase (GAPC) in plants, affecting redox metabolism. nih.gov This interaction involves the binding of Tyr-Asp to the catalytic pocket of GAPC. nih.gov
Furthermore, peptides containing Asp and Tyr residues have been investigated for their potential to interact with viral proteins. Peptides isolated from tilapia viscera hydrolysate, including Asp-Trp and Val-Tyr, have shown binding affinity to components of the SARS-CoV-2 virus, such as the spike glycoprotein, suggesting potential antiviral interactions. researchgate.net
Anion-π interactions involving aspartate and aromatic residues like tyrosine can also contribute to protein-protein interactions. While aspartate shows varying preferences for interacting with different aromatic amino acids at protein interfaces, these interactions, particularly in triads, can play a role in stabilizing protein complexes. rsc.org
Role as a Chromophore in Photosensory Proteins
The this compound sequence, particularly in conjunction with other amino acids like glycine (forming this compound-Gly), can contribute to the formation of a chromophore in certain proteins, enabling them to absorb light and function as photosensory molecules. ontosight.ai
Chromophores are the parts of molecules responsible for light absorption. In the context of this compound-containing sequences, the tyrosine residue's aromatic ring is crucial for this light absorption property. ontosight.ai This ability to absorb light is fundamental to the function of photosensory proteins, which allow organisms to sense and respond to light stimuli. ontosight.ai
Examples of photosensory proteins where Asp and Tyr residues play important roles include cyanobacteriochromes (CBCRs) and phytochromes. CBCRs are cyanobacterial photosensory proteins that utilize linear tetrapyrrole (bilin) chromophores. kaist.ac.krmdpi.com Residues equivalent to aspartate and tyrosine in specific motifs within these proteins, such as the DXCF motif, are expected to play a role in photoconversion, the light-induced interconversion between different spectral states. kaist.ac.kr Variations in residues near the chromophore, including aspartate and tyrosine, can modulate the spectral tuning of these proteins. kaist.ac.kr
Phytochromes are another class of photoreceptors that contain bilin chromophores and are involved in regulating light responses in plants, fungi, and bacteria. mdpi.comresearchgate.net These proteins undergo light-induced conformational changes initiated by the isomerization of the bilin chromophore. mdpi.comresearchgate.net Conserved aspartate and tyrosine residues in the chromophore binding domain can interact with the chromophore and influence photoconversion. researchgate.netnih.gov
In some fluorescent proteins, the chromophore is formed through post-translational modifications of specific amino acid residues, including tyrosine. For instance, in some red fluorescent proteins (RFPs), the chromophore is synthesized from the sequence this compound-Gly through a series of modifications. researchgate.net The oxidative decarboxylation of the aspartate residue in this sequence is an intermediate step in the formation of the red chromophore. researchgate.net
The involvement of this compound or related sequences in chromophore formation and function highlights their importance in light perception and signaling pathways in various biological systems.
Table 2: Role of this compound/Related Sequences in Photosensory Proteins
| Protein Type | Organism/Context | Key Sequence/Residues Involved | Role in Photosensory Function | Citation |
| Chromophore (this compound-Gly) | General | This compound-Gly | Light absorption, Photosensory proteins, Optogenetics | ontosight.ai |
| Cyanobacteriochromes (CBCRs) | Cyanobacteria | Asp and Tyr in motifs (e.g., DXCF) | Modulating spectral tuning, Photoconversion efficiency | kaist.ac.kr |
| Phytochromes | Plants, Fungi, Bacteria | Conserved Asp and Tyr | Interaction with chromophore, Influencing photoconversion | researchgate.netnih.gov |
| Red Fluorescent Proteins (RFPs) | Various (engineering context) | This compound-Gly | Chromophore formation through post-translational modification | researchgate.net |
| Sensory Rhodopsin I (SR-I) | Halobacterium salinarum | Asp-201, Tyr-87, etc. | Phototaxis signaling | pnas.org |
Molecular Recognition and Receptor Binding Dynamics of Asp Tyr Containing Ligands
Binding to G Protein-Coupled Receptors (GPCRs)
Asp-Tyr-containing ligands have been shown to interact with several GPCR families, influencing a range of physiological processes. The binding dynamics often involve specific amino acid residues within both the ligand and the receptor, highlighting the molecular precision of these interactions.
Cholecystokinin (B1591339) (CCK) Receptors (CCK-B, CCK2R)
Cholecystokinin (CCK) peptides, which play roles as hormones and neurotransmitters, interact with CCK receptors, primarily the CCK-A and CCK-B (also known as CCK2R) subtypes. nih.gov The CCK-B receptor is predominantly found in the central nervous system. nih.gov The biological activity of CCK is largely conferred by its carboxyl-terminal octapeptide sequence, which includes a sulfated tyrosine residue. atsbio.com The sulfated form of CCK-8, this compound(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, exhibits high affinity for both CCK1 (CCK-A) and CCK2 (CCK-B) receptors. atsbio.com The non-sulfated form of CCK-8 shows lower affinity for both receptor types, with moderate selectivity for CCK2 receptors. atsbio.com
Studies investigating the molecular basis of CCK binding to its receptors have highlighted the importance of specific interactions. For the CCK-A receptor, a charge-charge interaction between the sulfated tyrosine residue of the peptide and an arginine residue in the second extracellular loop of the receptor (position 197) is crucial. researchgate.net Evidence suggests a direct interaction between the penultimate aspartic acid of cholecystokinin and histidine 207 in the second extracellular loop of the CCK-B receptor. wikipedia.org
Analogs of CCK-8 containing the this compound sequence have been synthesized to investigate receptor binding. For instance, the octapeptide analog SNF 9007 (this compound-D-Phe-Gly-Trp-(N-Me)Nle-Asp-Phe-NH2) is a potent and selective ligand for the CCK-B receptor. acs.org Research using topographical constraints on the tryptophan residue within this analog has provided insights into the binding requirements for CCK-B receptors. nih.gov
Opioid Receptors (δ-Opioid Receptor)
Interestingly, some CCK analogs, including SNF 9007, have also demonstrated binding to δ-opioid receptors. acs.orgnih.gov This suggests potential overlapping topographical structural requirements between CCK-B and δ-opioid receptors for their ligands. acs.org Naturally occurring peptides with high affinity and selectivity for δ-opioid binding sites, known as deltorphins, have been isolated. pnas.org Two such deltorphins, isolated from the skin of Phyllomedusa bicolor frogs, have the sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 (Deltorphin I) and Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2 (Deltorphin II). pnas.org These peptides, containing an Asp or Glu residue in a position analogous to Asp in this compound, show very high affinity for delta receptors. pnas.org
Studies comparing deltorphin (B1670231) I and dermorphin (B549996) (a μ-opioid receptor selective peptide) have revealed similarities in the ligand-binding domains of μ- and δ-opioid receptors, with the δ-receptor possessing an additional address subsite that accommodates the C-terminal tetrapeptide motif of deltorphin I and dermenkephalin (another opioid peptide). nih.gov The tripeptide motif at the C-terminus of deltorphin I and dermenkephalin are critical for high selectivity at the δ-opioid receptor. nih.gov
Cannabinoid Receptors (CB2 Receptor)
The Asp-Arg-Tyr (DRY) motif is a highly conserved sequence in most rhodopsin-like GPCRs, located at the junction of transmembrane helix 3 and intracellular loop 2. nih.govpsu.edu This motif is considered a candidate site for interaction with G proteins. psu.edu Studies on the CB2 cannabinoid receptor have investigated the role of this DRY motif (specifically Asp130, Arg131, and Tyr132 in CB2). nih.gov Mutations in Asp130 significantly reduced the binding of cannabinoid agonists. nih.govpsu.edu While mutations in Arg131 and Tyr132 had less impact on agonist binding, Tyr132 appeared to play a role in downstream signaling. nih.gov
Computer modeling studies of alkylamides binding to the CB2 receptor suggest that the amide group interacts with a hydrophilic pocket surrounded by residues including Asp-189 and Tyr-190. researchgate.net Tyr-190 is implicated in both hydrogen bond and π-π interactions with the alkylamide. researchgate.net Other residues identified as important for CB2 ligand activity include Asp-130, Arg-131, and Tyr-132 (the DRY motif), as well as Tyr-190 and Phe-197, which are necessary for agonist binding. researchgate.net
Muscarinic Acetylcholine (B1216132) Receptors (m1 Receptor)
The Asp-Arg-Tyr triad (B1167595) is also present in muscarinic acetylcholine receptors, including the m1 receptor. nih.govresearchgate.netucl.ac.uk Research on the m1 receptor has focused on the role of Asp122 and Tyr124 within this triad. nih.govresearchgate.net Mutations at these positions often attenuated or prevented the expression of binding sites for antagonists, although the affinity of the expressed sites was unaltered. nih.govresearchgate.net This suggests that Asp122 and Tyr124 are important for efficient receptor folding and expression rather than direct participation in signaling, a role distinct from that of the conserved Arg123, which is critical for G protein activation. nih.gov
Studies investigating the binding of allosteric modulators to the m1 receptor have identified residues contributing to the binding pocket, including Tyr-85 in transmembrane domain 2, Tyr-179 and Phe-182 in the second extracellular loop, and Glu-397 and Trp-400 in transmembrane helix 7. nih.gov While not directly focused on this compound as a ligand, this research highlights the importance of Asp and Tyr residues within the receptor structure for ligand binding and function. Mutation of residues in the orthosteric binding pocket, such as Asp-105, were found to indirectly contribute to the binding affinity of allosteric modulators. nih.govresearchgate.net
Glucagon-like Peptide-1 Receptors (GLP-1R)
The Glucagon-like Peptide-1 Receptor (GLP-1R) is a class B GPCR that binds the peptide hormone GLP-1. While this compound is not a core sequence in mature GLP-1, studies on GLP-1R binding have identified the importance of Asp and Tyr residues within the receptor and their interactions with GLP-1. For example, residues in the extracellular domain and transmembrane helices of GLP-1R, including Asp198 and Tyr205, are considered important for the binding of the N-terminal portion of GLP-1. frontiersin.org However, mutation of Tyr205 to alanine (B10760859) did not alter receptor activity or ligand binding, suggesting it may not be a direct binding site. frontiersin.org
Mutagenesis studies on GLP-1R have highlighted other important interactions. For instance, Arg380 in transmembrane helix 7 has been shown to interact with Glu9 in GLP-1, with mutations demonstrating reciprocal rescue effects on potency. nih.gov While Glu9 is not Asp, this illustrates the critical nature of acidic residues in the ligand interacting with basic residues in the receptor. Other studies have investigated the impact of substituting Glu9 in GLP-1 with other amino acids, including Asp and Tyr, on receptor binding affinity and potency, with varying results depending on the cell system used. acs.org
Integrin Receptor Interactions (e.g., αvβ3 Integrin)
Integrins are cell adhesion receptors that recognize various ligands, often containing an Arg-Gly-Asp (RGD) tripeptide sequence. oup.comaacrjournals.org The αvβ3 integrin is one such receptor that binds to RGD-containing proteins and peptides. oup.comaacrjournals.org While this compound is not the canonical RGD sequence, the Asp residue is a critical component of the RGD motif responsible for binding to integrins. The acidic side chain of Asp in the RGD sequence directly coordinates a divalent cation (e.g., Mg2+) in the β subunit of the integrin. ashpublications.org
Although the primary binding motif for many integrins is RGD, peptides containing Asp and Tyr residues have been explored in the context of integrin interactions. For example, a cyclic peptide containing the sequence Cys-Arg-Gly-Asp-Tyr-Cys with a disulfide bridge has been reported and evaluated for binding to αvβ3 integrin. europeanreview.org This highlights that while the RGD sequence is key, the surrounding amino acids, including Tyr, can be part of integrin-binding peptides. The β subunits of integrins contribute to ligand binding, and specific regions within the β subunit, such as amino acids 61-203 in αvβ3, are involved in RGD binding. oup.com A mutation of Asp119 to tyrosine in the β3 subunit was shown to inactivate αIIbβ3 integrin binding to fibrinogen, underscoring the importance of this aspartate residue. oup.com
Acetylcholinesterase (AChE) Binding Site Interactions
Acetylcholinesterase (AChE) is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. ebi.ac.ukmdpi.com The active site of AChE is located at the bottom of a deep, narrow gorge, approximately 20 Å deep and 5 Å wide, lined with numerous aromatic residues. ebi.ac.ukmdpi.com Within this gorge are two key binding sites: the catalytic anionic site (CAS) at the base and the peripheral anionic site (PAS) near the entrance. ebi.ac.ukmdpi.com
While this compound itself is not a direct substrate or classical inhibitor of AChE like acetylcholine or therapeutic anticholinesterase drugs, studies on related peptides and the composition of the AChE binding sites provide insights into potential interactions. The PAS, for instance, is known to interact with cationic ligands and is formed by a cluster of aromatic residues, predominantly tryptophans. ebi.ac.uk The CAS also contains aromatic residues and the catalytic triad (Ser-His-Glu). mdpi.com
Although direct data on this compound binding specifically to AChE is limited in the provided search results, the presence of aspartic acid (Asp) and tyrosine (Tyr) in the dipeptide suggests potential interaction mechanisms based on the known properties of the AChE binding sites. Aspartic acid, being negatively charged at physiological pH, could potentially engage in ionic interactions with positively charged residues or participate in hydrogen bonding. Tyrosine, with its aromatic ring and hydroxyl group, can participate in pi-cation interactions, pi-stacking interactions, and hydrogen bonds with aromatic and polar residues within the gorge. ebi.ac.ukrsc.org
Research on other ligands binding to AChE highlights the importance of specific residue interactions. For example, acetylcholine forms pi-cation interactions with tryptophan residues and weak hydrogen bonds with tyrosine residues within the gorge. ebi.ac.uk Inhibitors like tacrine (B349632) and donepezil (B133215) also utilize interactions with aromatic residues in both the CAS and PAS. ebi.ac.uknih.gov
While not directly involving this compound and AChE, studies on other protein interactions demonstrate the capacity of Asp and Tyr residues to participate in significant binding events. For instance, anion-pi interactions involving aspartate and aromatic amino acids like tyrosine have been observed in biomolecules, contributing to protein stability and recognition. rsc.org Furthermore, hydrogen bonds involving Tyr and Asp side chains are common in protein structures and can play a role in molecular recognition. researchgate.net
Given the composition of this compound and the characteristics of the AChE binding gorge, it is plausible that this compound could engage in transient or low-affinity interactions with residues in either the PAS or CAS through a combination of ionic interactions, hydrogen bonding, and potentially weak aromatic interactions, should it be present in the microenvironment of the enzyme. However, specific experimental data detailing these interactions for the this compound dipeptide with AChE were not prominently found in the search results.
Mechanisms of Ligand-Receptor Association and Dissociation
The mechanisms of ligand-receptor association and dissociation are fundamental to molecular recognition and biological signaling. These processes are dynamic and can be described by kinetic parameters, namely the association rate constant (kon) and the dissociation rate constant (koff). researchgate.netabdn.ac.uk The ratio of these rate constants defines the equilibrium dissociation constant (Kd), which is a measure of the affinity of the ligand for its receptor. researchgate.netlibretexts.org A smaller Kd value indicates higher affinity, meaning the ligand binds more tightly to the receptor and is less likely to dissociate. libretexts.org
Ligand-receptor association is typically a diffusion-controlled process followed by conformational adjustments and specific molecular interactions. The initial encounter between the ligand and receptor is influenced by factors such as concentration, diffusion rates, and general electrostatic or hydrophobic attractions. Once in proximity, specific interactions like hydrogen bonds, ionic bonds, van der Waals forces, and pi-stacking interactions form, stabilizing the ligand-receptor complex. The "goodness of fit" at a molecular level influences the association rate. abdn.ac.uk
Dissociation, conversely, involves the breaking of these stabilizing interactions, leading to the release of the ligand from the receptor. The rate of dissociation is primarily dependent on the strength of the chemical bonds and interactions formed during association. abdn.ac.uk
For this compound or peptides containing this sequence, the mechanisms of association and dissociation with a target protein would involve these general principles. The charged carboxyl group of aspartic acid and the polar hydroxyl group and aromatic ring of tyrosine provide potential interaction points.
Studies on other peptide ligands and their receptors offer relevant examples. For instance, plant peptide hormones, some of which contain an N-terminal this compound motif, bind to leucine-rich repeat receptor kinases (LRR-RKs) with varying affinities. pnas.orgnih.gov The binding involves specific interactions within a binding platform or pocket on the receptor ectodomain. pnas.orgpnas.org For sulfated tyrosine-containing peptides, a dedicated binding pocket for the sulfotyrosine residue contributes significantly to the binding affinity. pnas.org Extended backbone interactions between the peptide and the receptor also play a crucial role in stabilizing the complex. pnas.orgpnas.org
The dissociation constant (Kd) for peptide-receptor interactions can range from nanomolar to micromolar, reflecting different binding strengths. pnas.orgnih.gov For example, certain plant peptide ligands with an this compound motif interact with their receptors with dissociation constants in the high nanomolar to mid-micromolar range. pnas.orgnih.gov This indicates reversible binding, allowing for dynamic modulation of the biological response. abdn.ac.uk
While the specific kon and koff rates for this compound binding to various potential targets were not detailed in the search results, the general mechanisms involve the formation and breaking of non-covalent interactions. The balance between the rates of association and dissociation dictates the duration and strength of the ligand-receptor interaction, which in turn influences the downstream biological effects. Factors such as the local environment (e.g., pH, ionic strength), temperature, and the presence of competing ligands can also influence these kinetic rates.
The interaction of the dipeptide Tyr-Asp (the reverse sequence) with glyceraldehyde 3-phosphate dehydrogenase (GAPDH) provides an example of a dipeptide binding to an enzyme, leading to inhibition. nih.govfrontiersin.org This interaction affects the enzyme's activity and redirects metabolic pathways. nih.govfrontiersin.orgresearchgate.net While the detailed kinetic mechanisms of association and dissociation for Tyr-Asp with GAPDH were not fully elaborated in the provided snippets, the observation of inhibition implies a binding event with specific molecular interactions occurring at the enzyme's active site or a regulatory site. nih.govfrontiersin.org The estimated IC50 values for related cyclic dipeptides interacting with GAPDH suggest varying binding strengths. oup.comoup.com
Data Tables
| Ligand Peptide (containing or related to this compound) | Receptor | Dissociation Constant (Kd) | Reference |
| RGF peptides (N-terminal this compound motif) | RGFRs | High nanomolar to mid-micromolar | pnas.orgnih.gov |
| CIF1/2 peptides (contain sulfated Tyr, related sequence) | GSO1/SGN3 | Low nanomolar | pnas.orgnih.gov |
| cyclo(Tyr-Asp) | GAPC1/GAPDH | ~1.5 mM (IC50) | oup.comoup.com |
Note: The IC50 for cyclo(Tyr-Asp) with GAPC1/GAPDH is listed as it indicates binding strength, although it is an inhibition constant, not a direct dissociation constant.
Structure Activity Relationship Sar and Conformational Analysis of Asp Tyr Peptides
Influence of Amino Acid Substitutions and Modifications on Biological Activity
Amino acid substitutions and modifications within or around the Asp-Tyr sequence can profoundly influence the biological activity of peptides. The specific effects depend on the nature of the substitution and its position relative to the this compound motif. For instance, studies on protease inhibitors have shown that replacing Asp with Tyr at a specific site (P2') significantly enhanced inhibitory activity against chymotrypsin (B1334515). This Asp→Tyr substitution at the P2' site of OMCHI3(P1Met) resulted in a 35,000-fold increase in effectiveness, with an inhibitor constant (Ki) of 1.17×10⁻¹¹ M. oup.com This highlights the importance of the electrostatic properties and the presence of an aromatic ring at this position for interaction with the enzyme. Conversely, replacing Arg with Ala at the P3' site of the same modified peptide greatly reduced chymotrypsin inhibition. oup.com
The influence of amino acid substitutions extends beyond direct interactions at an active site. They can affect peptide folding, stability, and presentation of the this compound motif for binding.
Conformational States and Dynamics in Solution and Bound States
Peptides, including those containing the this compound sequence, exist in dynamic equilibrium between various conformational states in solution. These dynamics are crucial for their interactions with target molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are instrumental in characterizing these conformational states. researchgate.net, mpg.de
NMR studies of short linear peptides have demonstrated that amino acid sequence influences the population of specific conformers, such as reverse turns, in water solution. nih.gov While peptides in the unfolded state predominantly adopt extended chain conformations, certain sequences can favor folded structures like beta-turns. nih.gov The presence of a beta-turn conformation has been confirmed by techniques like circular dichroism. nih.gov
The conformational landscape of a peptide can change upon binding to a receptor or protein. This can involve conformational selection, where the unbound protein exists in an ensemble of conformations, some of which are similar to the ligand-bound state, and binding shifts the equilibrium towards the bound state. plos.org Alternatively, induced fit may occur, where the protein undergoes structural changes upon ligand binding. plos.org Studies of protein-protein interactions show that side-chain dynamics are important for differentiating the roles of interface residues in binding. nih.gov Amino acids with symmetric aromatic groups like Tyr, and charged groups like Asp, show significant changes in dihedral angles closest to the backbone upon binding. nih.gov
Molecular dynamics simulations are also used to study protein dynamics and generate conformational ensembles. mpg.de The conformational strain of peptides can be analyzed in ligand-receptor complexes, comparing solution-state and bound-state conformers. acs.org
The this compound motif itself can influence local conformation. For instance, a Tyr-Asp motif at the C-terminus of a protein was reported to be involved in stabilizing protein interactions, with the Tyr residue forming a hydrogen bond. nih.gov
Role of this compound Motif in Peptide Folding and Stability
The intrinsic energetics of amino acid side chains, including those of Phe and Tyr, are suggested to play important roles in protein folding and stability. nih.gov The presence of charged residues like Asp can influence the electrostatic environment, which is a key factor in protein stability. brieflands.com
In larger peptide contexts, specific sequences containing Asp and Tyr can induce or stabilize secondary structures. For example, the introduction of Asp and Lys residues can be used to form lactam bridges that stabilize helical conformations in peptides. frontiersin.org The formation of intramolecular hydrogen bonds can also contribute to the stabilization of folded structures in peptides. nih.gov, researchgate.net
Studies on protein folding often examine the role of specific residues in stabilizing folded states. For instance, the hydrophobic effect, driven by the burial of nonpolar side chains, contributes significantly to protein stabilization. brieflands.com While Asp and Tyr are not exclusively hydrophobic, the aromatic ring of Tyr contributes to hydrophobic interactions, and the charged carboxyl group of Asp can participate in electrostatic interactions and hydrogen bonding, both of which influence folding and stability. rsc.org, nih.gov
The this compound motif has been implicated in protein folding in some contexts. For example, the dipeptide Tyr-Asp has been suggested to be involved in protein folding, potentially by interacting with chaperones. nih.gov
Topographical Requirements for Receptor Binding
The topographical requirements for receptor binding refer to the specific spatial arrangement of chemical groups on a ligand that are necessary for recognition and binding by a receptor. For peptides containing the this compound motif, both the backbone conformation and the side-chain orientations of Asp and Tyr, as well as surrounding residues, contribute to these requirements.
The side chains of amino acids like Tyr play a significant role in receptor binding through interactions such as hydrophobic interactions involving the aromatic ring and hydrogen bonding involving the hydroxyl group. rsc.org The specific orientation (rotamer) of the Tyr side chain can be critical for potent and selective binding to receptors. figshare.com Similarly, the charged side chain of Asp can participate in electrostatic interactions with the receptor binding site.
Molecular modeling and structural studies, including NMR and X-ray crystallography, are used to determine the conformations of peptides in their bound state and to infer the topographical requirements of the receptor binding site. researchgate.net, mpg.de These studies can reveal preferred side-chain orientations and backbone conformations that are recognized by the receptor. figshare.com
The concept of topographical requirements is also relevant in the context of antibody-protein interactions, where the shape and chemical features of peptide epitopes are recognized by the antibody paratope. pnas.org Aromatic residues, particularly Tyr, are often enriched in antibody paratopes and contribute significantly to binding energy through interactions with the epitope. pnas.org
Peptide Backbone and Side Chain Contributions to Biological Specificity
Both the peptide backbone and the amino acid side chains of the this compound motif, and the peptide it is a part of, contribute to its biological specificity. The backbone provides the structural scaffold, while the side chains offer chemical diversity and specific interaction points.
The side chains of Asp and Tyr contribute specifically to biological interactions. The aspartic acid side chain is negatively charged at physiological pH and can participate in electrostatic interactions, salt bridges, and hydrogen bonds. The tyrosine side chain contains a phenolic hydroxyl group that can act as a hydrogen bond donor or acceptor, and its aromatic ring can engage in hydrophobic interactions and pi-stacking. rsc.org These varied interactions contribute to the affinity and specificity of peptide binding to its target.
The interplay between backbone conformation and side-chain interactions is critical for specificity. For example, the orientation of a side chain is constrained by the backbone conformation. nih.gov Studies have shown that intrinsic side-chain energetics can influence backbone preferences. nih.gov
Amino acid substitutions highlight the specific contributions of side chains to activity and specificity. Replacing a side chain with another of different size, charge, or hydrophobicity can alter binding affinity and functional outcome. oup.com, biorxiv.org The position of a residue within the peptide sequence also matters, as it affects its local environment and how its side chain is presented for interaction. mdpi.com
Advanced Analytical and Biophysical Methodologies for Asp Tyr Characterization
Mass Spectrometry (MS) Techniques for Peptide Analysis
Mass spectrometry is a cornerstone for peptide analysis, providing highly sensitive and accurate data on molecular weight, sequence, and post-translational modifications. Various MS-based approaches are employed to characterize Asp-Tyr and related peptides.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the definitive identification and precise quantification of peptides like this compound in complex biological matrices. nih.govthermofisher.com The process involves the chromatographic separation of the peptide from other components, followed by its ionization and subsequent fragmentation and detection.
The initial separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), where peptides are separated based on their hydrophobicity. nih.gov For polar molecules like amino acids and short peptides, hydrophilic interaction liquid chromatography (HILIC) can also be used to achieve better retention and peak shape. nih.gov Once separated, the peptide is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which generates gas-phase ions of the molecule.
For quantification, a method known as multiple reaction monitoring (MRM) is often employed. sciex.com In this approach, the mass spectrometer is set to specifically select the precursor ion of this compound, fragment it, and then monitor for specific, characteristic fragment ions. This high specificity allows for accurate quantification even at very low concentrations. sciex.comresearchgate.net Method validation typically ensures linearity, sensitivity, accuracy, and precision for reliable results. nih.gov
| Parameter | Typical Condition/Method | Purpose |
| Chromatography | Reversed-Phase (RP) or HILIC | Separates this compound from other components in a sample based on polarity. nih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI) | Generates charged gas-phase peptide ions for MS analysis. researchgate.net |
| MS Analysis Mode | Tandem MS (MS/MS) | Enables fragmentation of the peptide for sequence confirmation and specific detection. creative-proteomics.com |
| Quantification | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for measuring the amount of this compound. sciex.com |
| Internal Standard | Stable-isotope-labeled this compound | Used to correct for matrix effects and variations in sample processing and instrument response. nih.gov |
A summary of typical parameters used in LC-MS/MS for the analysis of this compound.
For the precise determination of molecular weight and the analysis of isotopic distribution, time-of-flight (TOF) mass analyzers are frequently used, coupled with either Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) sources. ucsf.edu Both techniques provide high mass accuracy, often better than 20 ppm (0.002%), which is crucial for confirming the elemental composition of the peptide. lcms.cz
MALDI-TOF MS involves co-crystallizing the peptide sample with a matrix material on a target plate. creative-proteomics.com A laser is fired at the crystals, causing the desorption and ionization of the peptide molecules, which typically acquire a single positive charge. creative-proteomics.com These ions are then accelerated into the TOF analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. creative-proteomics.com MALDI-TOF is particularly useful for obtaining clean spectra with singly charged ions, simplifying molecular weight calculation. creative-proteomics.comresearchgate.net
ESI-TOF MS , in contrast, generates a series of multiply charged ions from the peptide in solution. ucsf.edu This distribution of charge states allows for the determination of the molecular mass of a peptide with very high precision from a complex spectrum using a deconvolution algorithm. lcms.cz The combination of liquid chromatography with ESI-TOF MS (LC/TOF-MS) provides rapid and accurate molecular weight confirmation for peptides in a mixture. lcms.cz
| Feature | MALDI-TOF MS | ESI-TOF MS |
| Ionization Method | Matrix-Assisted Laser Desorption/Ionization | Electrospray Ionization |
| Typical Ion State | Singly charged ions [M+H]+ | Multiply charged ions [M+nH]n+ ucsf.edu |
| Sample State | Solid co-crystal with matrix | Liquid solution lcms.cz |
| Key Advantage | Simple spectra, high throughput | Easily coupled to LC, high precision ucsf.edulcms.cz |
| Application | Peptide mass fingerprinting, direct tissue analysis | Intact protein analysis, LC-MS workflows lcms.cz |
A comparison of key features of MALDI-TOF and ESI-TOF mass spectrometry for peptide analysis.
Peptides containing this compound can arise from the non-enzymatic deamidation of a precursor peptide, Asn-Tyr. This process can result in the formation of two isomeric products: the native L-Aspartyl-Tyrosine (L-Asp-Tyr) and the isomer L-isoaspartyl-Tyrosine (L-isothis compound). nih.govnih.gov Since these isomers have the exact same mass, their differentiation and quantification rely on methods that can distinguish between them.
LC-MS is a primary tool for this analysis, as the two isomers can often be separated chromatographically. nih.govwaters.com Typically, the isoaspartyl form elutes earlier than the aspartyl form on reversed-phase HPLC columns. waters.com Once separated, mass spectrometry can confirm their identity and quantify their relative abundance. Tandem mass spectrometry (MS/MS) can sometimes provide diagnostic fragment ions that help distinguish between the Asp and isoAsp forms. nih.govnih.gov For example, specific fragmentation patterns, such as the preferential loss of water or the formation of unique c- or z-type ions, can be characteristic of the isoaspartyl linkage. nih.govrsc.org
Besides deamidation, other modifications such as the oxidation of the tyrosine residue can occur. nih.govnih.gov Oxidation results in a mass increase (e.g., +16 Da for the addition of one oxygen atom) that is readily detectable by MS. nih.govresearchgate.net Peptide mapping using LC-MS/MS allows for the identification of the specific site of modification by analyzing the mass shifts in the fragment ions. waters.com
| Modification | Mass Shift (Da) | Description |
| Deamidation (Asn -> Asp) | +0.984 | Conversion of an asparagine residue to an aspartic acid residue. nih.gov |
| Deamidation (Asn -> isoAsp) | +0.984 | Conversion of asparagine to an isoaspartic acid isomer. nih.gov |
| Oxidation (Tyrosine) | +15.995 | Addition of one oxygen atom to the tyrosine side chain. researchgate.net |
| Dityrosine Cross-link | -2.016 | Covalent linkage of two tyrosine residues, with the loss of two hydrogen atoms. murdoch.edu.au |
A summary of common modifications involving Asp and Tyr residues and their corresponding mass shifts detectable by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying the three-dimensional structure and dynamics of peptides in solution. nih.govspringernature.com It provides detailed information on the conformation of this compound and its interactions with other molecules at an atomic level.
The conformational preferences of the this compound dipeptide can be investigated using both one-dimensional (1D) and two-dimensional (2D) NMR experiments. portlandpress.com A 1D ¹H NMR spectrum provides initial information on the chemical environment of all the protons in the molecule.
For a detailed structural analysis, 2D NMR techniques are essential. nih.gov
COSY (Correlated Spectroscopy) identifies protons that are coupled to each other through chemical bonds, which is critical for assigning resonances to specific protons within the aspartic acid and tyrosine residues. uzh.ch
TOCSY (Total Correlation Spectroscopy) extends these correlations to reveal entire spin systems of coupled protons within each amino acid residue. uzh.ch
NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of NOE cross-peaks provides distance restraints that are fundamental for calculating the three-dimensional structure of the peptide. portlandpress.com
By analyzing parameters such as ³J-coupling constants (which relate to dihedral angles via the Karplus equation), chemical shift values, and NOE data, an ensemble of conformations representing the structure of this compound in solution can be determined. portlandpress.commdpi.com
NMR is exceptionally well-suited for studying the interactions between peptides like this compound and other molecules, including small ligands or larger proteins. nih.gov The primary method used is chemical shift perturbation (CSP), also known as chemical shift mapping. nih.gov
In a typical CSP experiment, 2D NMR spectra (often a ¹H-¹⁵N HSQC spectrum if the peptide is isotopically labeled) of the this compound peptide are recorded in the absence and presence of its binding partner. When a ligand or protein binds to the peptide, the chemical environment of the amino acid residues at the binding interface changes, causing shifts in the positions of their corresponding peaks in the NMR spectrum. nih.gov
By monitoring which amino acid residues in the this compound dipeptide experience significant chemical shifts upon the addition of a binding partner, the specific sites of interaction can be mapped onto the peptide's structure. nih.govchapman.edu This provides precise information about the binding interface, which is invaluable for understanding the molecular basis of the interaction.
Chromatographic Separations (e.g., High-Performance Liquid Chromatography - HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of dipeptides like this compound. The method's high resolving power makes it ideal for analyzing complex mixtures and verifying the purity of synthesized peptides. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, separating molecules based on their relative hydrophobicity.
In a typical RP-HPLC setup for this compound analysis, the stationary phase consists of silica (B1680970) particles that have been chemically modified with hydrophobic alkyl chains, most commonly C8 or C18 phases. thermofisher.com The mobile phase is typically a mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile. hplc.eu A gradient elution method is often employed, where the concentration of the organic solvent is gradually increased over the course of the analysis. This process causes weakly retained, more polar molecules to elute first, while more hydrophobic molecules, which have a stronger interaction with the stationary phase, elute later as the mobile phase becomes more nonpolar.
To improve peak shape and resolution, additives such as trifluoroacetic acid (TFA) are commonly included in the mobile phase at low concentrations (e.g., 0.1%). hplc.eu TFA acts as an ion-pairing agent, neutralizing the charged carboxyl and amino groups on the peptide, which minimizes unwanted interactions with the silica backbone of the stationary phase and results in sharper, more symmetrical peaks. hplc.eu The this compound dipeptide is detected as it elutes from the column, typically by a UV detector set to a wavelength where the tyrosine residue absorbs light (around 275-280 nm). The time it takes for the compound to travel through the column, known as the retention time, is a characteristic identifier under specific chromatographic conditions. In studies involving the synthesis of more complex peptides containing the this compound sequence, RP-HPLC is essential for purification, with elution gradients tailored to the specific hydrophobicity of the target peptide. nih.gov
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Technique | The specific mode of HPLC used for separation. | Reversed-Phase HPLC (RP-HPLC) | hplc.eu |
| Stationary Phase | The solid material inside the column that interacts with the analyte. | C18 or C8 silica-based particles | hplc.euthermofisher.com |
| Mobile Phase A | The weak, typically aqueous, solvent. | 0.1% Trifluoroacetic acid (TFA) in water | hplc.eu |
| Mobile Phase B | The strong, typically organic, solvent used for elution. | Acetonitrile or Methanol with 0.1% TFA | hplc.eunih.gov |
| Elution Mode | The method by which the mobile phase composition is changed. | Gradient (e.g., 5% to 95% Mobile Phase B) | nih.gov |
| Detection | The method used to "see" the analyte as it elutes. | UV Absorbance at 275-280 nm | iosrjournals.org |
Optical Spectroscopy for Chromophore Studies (e.g., UV-Vis Absorption)
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying and quantifying this compound, owing to the presence of a strong chromophore in the tyrosine residue. The absorption of UV light in peptides in the 230-300 nm range is dominated by the aromatic side chains of tyrosine, tryptophan, and phenylalanine. nih.gov In the case of this compound, the phenolic side chain of tyrosine is the sole contributor to absorbance in the near-UV region, making UV-Vis spectroscopy a straightforward method for its characterization. d-nb.info
The tyrosine chromophore exhibits distinct absorption maxima. In neutral aqueous solutions, L-tyrosine has a primary absorption peak at approximately 275 nm and a secondary peak around 224 nm. iosrjournals.org The peak at ~275 nm corresponds to electronic transitions within the aromatic phenol (B47542) ring. thermofisher.com The intensity of this absorption follows the Beer-Lambert law, allowing for the direct quantification of this compound in solution if the molar extinction coefficient is known. For tyrosine, the molar extinction coefficient at its absorption maximum is approximately 1400 L mol⁻¹cm⁻¹. iosrjournals.org
The UV absorption spectrum of the tyrosine residue is highly sensitive to its local environment, particularly the pH of the solution. iosrjournals.org At alkaline pH values (typically above the pKa of the phenolic hydroxyl group, which is around 10), the hydroxyl group deprotonates to form a phenolate (B1203915) ion. This ionization event results in a significant change in the absorption spectrum, characterized by a bathochromic (red) shift of the absorbance maxima. nih.gov The peak at ~275 nm shifts to approximately 295 nm, and the peak at ~222 nm shifts to around 242 nm, accompanied by an increase in molar absorptivity. nih.gov This pH-dependent spectral shift is a valuable diagnostic tool for confirming the presence of tyrosine and studying its environmental accessibility in larger peptides and proteins. nih.gov
| Property | Condition | Value | Reference |
|---|---|---|---|
| Absorption Maxima (λmax) | Neutral pH (~7) | ~275 nm and ~224 nm | iosrjournals.org |
| Alkaline pH (>10) | ~295 nm and ~242 nm (red-shifted) | nih.gov | |
| Molar Extinction Coefficient (ε) | At ~275 nm (Neutral pH) | ~1400 L·mol⁻¹·cm⁻¹ | iosrjournals.org |
| Responsible Chromophore | N/A | Phenol side chain of Tyrosine | d-nb.info |
| Primary Electronic Transition | Near-UV Region | π → π* | nih.gov |
Computational Approaches in Asp Tyr Peptide Research
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide insights into conformational changes, interactions, and dynamics.
Simulation of Ligand-Receptor Interactions and Binding Modes
MD simulations are frequently employed to study the interactions between ligands and receptors, providing detailed information on binding modes and stability. While direct studies of the Asp-Tyr dipeptide as a ligand binding to a receptor in MD simulations are not prominently featured in available literature, the roles of Asp and Tyr residues within binding sites are well-documented. These residues often participate in crucial interactions, such as hydrogen bonds and electrostatic interactions, with bound ligands metabolomicsworkbench.orgsdsc.edu. For example, computational modeling of receptor-ligand interactions has shown that charged residues like Asp contribute significantly to electrostatic interactions with ligands metabolomicsworkbench.org. Similarly, tyrosine residues can engage in CH-π stacking interactions, further stabilizing complexes metabolomicsworkbench.org. MD simulations can track the persistence and nature of these interactions over time, providing a dynamic view of the binding process.
Membrane-Protein Systems and Interactions
Molecular dynamics simulations are valuable for investigating the behavior of peptides and proteins in membrane environments. Studies using MD have explored the distribution and orientation of individual amino acid side chains, including Asp and Tyr, within lipid bilayers. These simulations indicate that aromatic residues like tyrosine tend to localize to the interfacial region of the membrane. The polar hydroxyl group of tyrosine influences its orientation within the bilayer, favoring positioning towards the lipid-water interface. Aspartic acid, being charged at physiological pH, would typically reside near the headgroups or require dehydration to enter the hydrophobic core. While specific MD studies of the this compound dipeptide's interaction with membranes were not found, simulations of its constituent residues provide a basis for understanding how the dipeptide might behave in a membrane environment, influenced by the combined properties of its charged Asp and amphipathic Tyr residues.
Molecular Docking for Binding Site Prediction and Affinity Estimation
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and to estimate the binding affinity. This method is widely used in drug discovery and mechanistic studies. Asp and Tyr residues are frequently identified as key components of protein binding sites, participating in interactions with various ligands. Docking studies have revealed that interactions with residues like Asp and Tyr are crucial for the binding of inhibitors to enzymes such as soluble epoxide hydrolase. Similarly, these residues are found in the active sites of protein phosphatases and interact with drug molecules. Molecular docking simulations can provide estimates of binding energy, which correlates with binding affinity. Although direct docking studies of the this compound dipeptide as a ligand were not found in the search results, the involvement of this compound sequences or the individual residues in antibody binding sites studied by docking highlights their potential roles in molecular recognition.
Computational Protein Design and Engineering
Computational protein design aims to create novel protein sequences or modify existing ones to achieve desired structures and functions. Amino acids like Asp and Tyr are fundamental building blocks in these design efforts. Computational methods consider the properties of individual amino acids, including their interactions and conformational preferences, when designing protein sequences that fold into a specific structure or exhibit a particular activity. For example, computational design has been applied to engineer the specificity of enzymes by considering the interactions of residues like aspartic acid in the active site. In antibody engineering, the this compound sequence has been part of target peptides used in the design of antibodies with specific binding properties. These applications demonstrate how computational protein design incorporates the characteristics of Asp and Tyr to build functional protein molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity or properties. In the context of peptides, QSAR models often utilize amino acid descriptors, which are numerical values representing the physicochemical properties of individual amino acids. These descriptors can include parameters related to hydrophobicity, size, electronic properties, and conformational preferences. QSAR modeling has been applied to study the activity of peptides and compounds that interact with proteins where Asp and Tyr residues are important for binding or activity. While specific QSAR models developed directly for the this compound dipeptide were not found, the principles of QSAR, using descriptors for Asp and Tyr, could theoretically be applied to study the relationship between the dipeptide's structure and any measurable property or activity.
Free Energy Calculations for Binding Affinity
Computational approaches, particularly free energy calculations, play a crucial role in understanding and quantifying the binding affinity of peptides like this compound to their target molecules. These methods provide valuable insights into the thermodynamics of the binding process, complementing experimental studies and guiding the design of molecules with desired binding characteristics.
Free energy calculations aim to determine the change in free energy (ΔG) that occurs when a peptide binds to a receptor. A more negative ΔG value indicates a stronger binding affinity. Several computational techniques are employed for this purpose, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), Linear Interaction Energy (LIE), and more rigorous alchemical methods researchgate.netfrontiersin.org. These methods leverage molecular dynamics (MD) simulations to sample the conformational space of the peptide, the target, and their complex in a simulated environment, often including explicit solvent molecules.
MM/PBSA and MM/GBSA are "endpoint" methods that calculate the free energy difference between the bound and unbound states based on ensembles of conformations obtained from MD simulations frontiersin.orgnih.gov. The binding free energy is typically decomposed into terms representing the gas-phase molecular mechanics energy (including bonded and non-bonded interactions), the solvation free energy, and the entropic contribution frontiersin.orgpnas.org. The solvation free energy, which accounts for the energy required to transfer the molecules from vacuum to solvent, is calculated using continuum solvation models like Poisson-Boltzmann (PB) or Generalized Born (GB) frontiersin.orgnih.gov. The entropic contribution, representing changes in the system's disorder upon binding, is computationally demanding to calculate accurately and is sometimes omitted or estimated using approximations like normal mode analysis frontiersin.orgpnas.org.
LIE is another simulation-based method that estimates the binding free energy as a linear combination of the average electrostatic and van der Waals interaction energies between the ligand and its surroundings in the bound and free states frontiersin.org. Alchemical free energy methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), are considered more rigorous as they calculate free energy differences by simulating a non-physical pathway that transforms the bound state into the unbound state nih.gov.
Studies involving peptides and proteins containing Asp and Tyr residues highlight the importance of specific interactions in binding. For instance, molecular modeling and dynamics simulations have suggested that the interaction between the hydroxyl group of a Tyr residue and the carboxylate side chain of an Asp residue can be crucial for the selectivity and affinity in peptide-receptor interactions nih.gov. Furthermore, computational studies examining protein binding sites have identified this compound pairs as important residues involved in interactions with ligands, often contributing through hydrogen bonding researchgate.net. The distinct properties of the individual amino acids also influence binding behavior; for example, while Tyr exhibits high aromaphilicity and can engage in favorable interactions with aromatic surfaces, Asp shows an unfavorable interaction profile with such surfaces due to its negative charge acs.org.
While specific detailed free energy calculations solely focused on the this compound dipeptide binding to a particular target may not be widely reported, the application of these computational methods to peptide-target interactions, including those involving Asp and Tyr residues, is well-established. Researchers utilize these techniques to:
Predict binding affinities and rank potential binders.
Elucidate the key energetic contributions to binding (e.g., van der Waals, electrostatic, solvation).
Identify critical residues involved in binding interactions, such as hydrogen bonds between the peptide and the target mdpi.comaimspress.comjpionline.org.
Understand the influence of conformational changes on binding nih.gov.
Computational studies on related systems provide examples of typical binding energy values obtained through these methods. For instance, docking studies on enzyme inhibitors have reported binding energies in the range of -7.9 to -115.75 kcal/mol, depending on the ligand and target protein mdpi.comaimspress.comjpionline.org. Molecular dynamics and free energy calculations on antibody-hapten complexes have shown calculated binding free energies in reasonable agreement with experimental values, ranging from approximately -9.1 to -15.7 kcal/mol pnas.org. It is important to note that these values are system-dependent and the most favorable binding energies correspond to more stable complexes aimspress.com.
The data generated from free energy calculations often includes the total binding free energy and its components (e.g., electrostatic, van der Waals, polar solvation, nonpolar solvation, and sometimes entropy). Analyzing these components helps in understanding the driving forces behind the binding event.
Here is a representative table illustrating the type of data that might be obtained from computational free energy calculations for peptide binding, based on findings from related studies:
| System (Example) | Method | ΔGbind (kcal/mol) | ΔEMM (kcal/mol) | ΔGsolv (kcal/mol) | -TΔS (kcal/mol) (if calculated) | Key Interactions | Source Type |
| Peptide-Target Complex 1 (Hypothetical) | MM/GBSA | -10.5 | -50.2 | 40.1 | -0.4 | Hydrogen bonds, Hydrophobic interactions | Illustrative Example |
| Peptide-Target Complex 2 (Hypothetical) | MM/PBSA | -8.1 | -45.5 | 38.0 | -0.6 | Electrostatic interactions, van der Waals forces | Illustrative Example |
| Enzyme-Inhibitor Complex (Example from literature) aimspress.com | Docking/MM-GBSA | -9.0 | N/A | N/A | N/A | Hydrogen bonds with specific residues aimspress.com | Research Finding |
| Antibody-Hapten Complex (Example from literature) pnas.org | MD/Continuum Model | -15.7 | -70.1 | 50.0 | -4.6 | van der Waals, Nonpolar solvation pnas.org | Research Finding |
Note: The hypothetical examples are illustrative of the types of values and components typically reported in free energy calculations for binding affinity. "N/A" indicates that the specific component value was not available in the cited source for that particular binding energy value.
These computational techniques, when applied to the this compound peptide, can provide valuable quantitative data on its binding affinity to various targets, helping to elucidate the molecular basis of its interactions and potential biological roles.
Therapeutic and Biotechnological Potential of Asp Tyr Based Compounds: Preclinical Research
Drug Design and Development Rationales
Peptides, including dipeptides like Asp-Tyr, offer several advantages as potential drug candidates or as scaffolds for drug design. Their inherent biocompatibility and biodegradability are key factors. researchgate.net The specific sequence and structure of peptides can allow for selective binding to target molecules, which is a crucial aspect in developing targeted therapies. chemimpex.com
Peptide-Based Drug Scaffolds
Peptides can serve as versatile scaffolds for the development of new drugs and therapeutic agents. chemimpex.com Their structures can be modified to enhance desired properties, such as stability, targeting ability, and interaction with specific biological pathways. frontiersin.org For instance, incorporating specific amino acid sequences can lead to peptides that bind to particular receptors or inhibit enzymatic activity. chemimpex.comchemimpex.com The this compound sequence, or related peptides containing these residues, can be part of larger peptide sequences designed for specific therapeutic purposes. explorationpub.com
Targeted Drug Delivery Systems and Molecular Probes
Peptides are increasingly being explored as targeting agents in drug delivery systems due to their ability to selectively recognize and bind to receptors or markers on specific cells, such as cancer cells. researchgate.netdovepress.com This targeted approach can enhance drug accumulation at the desired site, potentially reducing off-target effects and minimizing systemic toxicity. nih.govmdpi.com
This compound-based peptides or peptides containing Asp and Tyr residues have been investigated in the context of targeted delivery and as molecular probes. For example, the cyclic arginine–glycine (B1666218)–aspartic acid–tyrosine–lysine (B10760008) (c(RGDyK)) peptide, which contains Asp and Tyr, has been conjugated to nanoparticles for targeted delivery to cells overexpressing integrin αvβ3, a receptor found on tumor vessels and various cancer cells. dovepress.commdpi.com This conjugation enhanced the cytotoxic activity of the delivered drug in preclinical models. dovepress.com
Another example involves grafting tyrosine onto poly(aspartic acid) (PASP) to create Pthis compound, which was then used in the formation of nanoparticles for the co-delivery of chemotherapy drugs. nih.govresearchgate.net These nanoparticles demonstrated enhanced cellular uptake in cancer cells, suggesting the role of the modified peptide structure in targeted delivery. nih.govresearchgate.net
Peptides containing aromatic residues like tyrosine, along with aspartic acid, have also been explored as molecular probes for imaging applications. acs.org For instance, peptide probes with tyrosine at a specific position showed high binding affinity and tissue-staining efficacy for denatured collagen, indicating their potential for diagnostic applications in collagen-involved diseases. acs.org
Applications in Oncology Research
This compound-based compounds and peptides containing these residues have shown potential in preclinical oncology research, primarily through their application in targeted drug delivery and as components of peptides with anti-tumor activity. chemimpex.comnih.gov
Peptides containing the this compound sequence have been incorporated into larger synthetic peptides investigated for their affinity to cancer cells. For example, a synthetic peptide (Phe-Arg-Pro-Asn-Arg-Ala-Gln-Asp-Tyr-Asn-Thr-Asn) showed high affinity for certain prostate cancer cells. explorationpub.com This suggests that the this compound sequence, within a specific context, can contribute to the targeting capabilities of peptides in cancer.
Furthermore, peptides containing aspartic acid and tyrosine residues have been utilized in the development of targeted therapies. chemimpex.com The ability of certain peptides to bind to receptors overexpressed on cancer cells allows for the selective delivery of cytotoxic agents, thereby increasing their effectiveness against tumors. dovepress.comnih.gov
Research has also explored the use of amino acids, including aspartyl substituents, in modifying natural products to enhance their cytotoxicity and selectivity towards tumor cells in preclinical studies. frontiersin.org While not directly this compound, this highlights the broader interest in utilizing components like aspartic acid in designing anti-cancer agents.
Potential in Fibrotic Disease Therapies
While direct research on this compound dipeptide in fibrotic diseases is limited in the provided context, peptides containing aspartic acid and tyrosine residues have been explored in related areas, such as targeting collagen. acs.org Fibrotic diseases involve excessive accumulation of collagen. acs.org Peptide probes designed to target denatured collagen, incorporating residues like tyrosine and aspartic acid, have shown promise in detecting altered collagen in tissues. acs.org This suggests a potential, albeit indirect, link to fibrotic disease research, where targeting or imaging collagen could be therapeutically or diagnostically relevant.
Neuropharmacological and Neurodegenerative Disease Applications
Aspartyl-tyrosine's relation to cholecystokinin (B1591339) (CCK), which is involved in neuroscience and neuropharmacology, suggests potential implications in this area. ontosight.ai CCK is known to play roles in satiety signaling and potentially in anxiety and stress responses. ontosight.ai
Beyond the direct dipeptide, the amino acids aspartic acid and tyrosine are relevant in neurodegenerative disease research. For instance, the isomerization of aspartic acid in proteins like tau is associated with neurodegenerative diseases like Alzheimer's. nih.gov While this focuses on the modification of aspartic acid within a protein rather than the this compound dipeptide itself, it underscores the involvement of these amino acids in neurological contexts.
Furthermore, studies investigating potential biomarkers for neurodegenerative diseases have identified alterations in the levels of individual amino acids like aspartate and tyrosine in biological samples from affected individuals. researchgate.netnih.gov
Peptides containing Asp and Tyr have also been explored in the context of neurodegenerative diseases. Protein fibrillation, a process associated with neurodegenerative disorders, can be affected by amino acid-capped nanoparticles, including those capped with aspartic acid and tyrosine. acs.orgfigshare.com Studies have investigated the effect of such nanoparticles on the fibrillation of model proteins. acs.orgfigshare.com
Research into peptides that protect against oxidative stress, a factor in neurodegenerative diseases, has included peptides containing Asp and Tyr residues. researchgate.net For example, peptides like Asp-Asp-Asp-Tyr (DDDY) and this compound-Asp-Asp (DYDD) have shown protective effects against induced oxidative stress in cell models. researchgate.net
Biomarker Discovery and Diagnostic Applications
Peptides, including those containing specific amino acid sequences like this compound, hold potential as biomarkers for various physiological and pathological conditions. researchgate.net The presence or altered levels of specific peptides or peptide fragments in biological fluids can be indicative of disease states. nih.govmdpi.com
Aspartyl-tyrosine itself has been detected in certain foods, suggesting its potential as a biomarker for the consumption of those foods. foodb.ca
More broadly, peptides containing aspartic acid and tyrosine residues have been explored in the context of biomarker discovery and diagnostic applications. For example, peptide probes incorporating tyrosine and aspartic acid have been developed for targeting and imaging denatured collagen, which could serve as a diagnostic tool for collagen-related diseases. acs.org
Studies investigating biomarkers for neurodegenerative diseases have identified individual amino acids like aspartate and tyrosine as potential biomarkers. researchgate.netnih.gov While not directly the dipeptide, this highlights the diagnostic relevance of these constituent amino acids.
Peptide-based radioligands targeting specific biomarkers overexpressed in cancer, which can contain various amino acid sequences, are being developed for diagnostic imaging. explorationpub.comdiva-portal.org Although the specific this compound dipeptide might not be the sole targeting moiety, peptides incorporating these residues could be part of such diagnostic agents.
The chromophore formed by the sequence this compound-Gly has been studied for its role in fluorescent proteins and its potential applications in medical diagnostics through imaging techniques. smolecule.comontosight.ai This demonstrates how sequences including Asp and Tyr can be relevant in diagnostic tools.
Data Table: Preclinical Research Examples of this compound-Based Compounds and Related Peptides
| Compound/Peptide | Key Residues Included | Preclinical Application | Notes |
| c(RGDyK)-conjugated nanoparticles | Asp, Tyr | Targeted Drug Delivery (Oncology) | Enhanced cytotoxicity in integrin αvβ3-overexpressing cells. dovepress.com |
| HA-EDA-Pthis compound nanoparticles | Tyr (grafted onto PASP) | Targeted Drug Delivery (Oncology) | Promoted cellular uptake in cancer cells. nih.govresearchgate.net |
| Peptide probes (e.g., FAM-GYO) | Asp, Tyr | Diagnostic Imaging (Fibrotic Diseases) | High binding affinity for denatured collagen. acs.org |
| Synthetic peptide (Phe-Arg-Pro-Asn-Arg-Ala-Gln-Asp-Tyr-Asn-Thr-Asn) | Asp, Tyr | Cancer Cell Targeting | High affinity for certain prostate cancer cells. explorationpub.com |
| Amino acid-capped Gold Nanoparticles | Asp, Tyr | Neurodegenerative Disease Research | Investigated for effect on protein fibrillation. acs.orgfigshare.com |
| Peptides like DDDY and DYDD | Asp, Tyr | Neuropharmacological (Oxidative Stress) | Showed protective effects against oxidative stress in cell models. researchgate.net |
| Chromophore (this compound-Gly) | Asp, Tyr | Medical Diagnostics (Imaging) | Role in fluorescent proteins for imaging techniques. smolecule.comontosight.ai |
Development of Biomaterials and Tissue Engineering Scaffolds
Peptide-based hydrogels have garnered significant attention in the field of biomaterials and tissue engineering due to their favorable properties, including biocompatibility, biodegradability, and tunable mechanical characteristics. Dipeptides, as the shortest self-assembling peptide motifs, offer a simplified yet effective approach to designing such materials. The dipeptide this compound (Aspartyl-tyrosine), particularly when modified, has shown promise in the development of self-assembling hydrogels suitable for various biomedical applications, including tissue engineering scaffolds.
Research indicates that modified this compound dipeptides can self-assemble into ordered structures, such as β-sheet amyloid structures, leading to the formation of hydrogels. For instance, studies have reported on the self-assembly of Fmoc-Tyr-Asp (Fluorenylmethyloxycarbonyl-Tyrosine-Aspartate) into tunable hydrogels. frontiersin.orgnih.gov The mechanical properties and biodegradation rates of these hydrogels can be modulated by adjusting the concentration and composition of the dipeptide. frontiersin.orgnih.gov
Furthermore, the incorporation of this compound into more complex systems has been explored to enhance the functionality of biomaterials. For example, a study successfully incorporated reduced graphene oxide (RGO) into peptide-based hydrogels utilizing Fmoc-Tyr-Asp-OH to create stable hybrid hydrogels with well-dispersed RGO. nih.gov Such hybrid materials may offer enhanced properties for biomedical research applications. nih.gov
While direct research specifically on the unmodified this compound dipeptide for scaffold development is less extensively documented compared to modified versions or other self-assembling peptides like diphenylalanine (Phe-Phe) or Fmoc-modified dipeptides nih.govmdpi.com, the inclusion of Aspartic acid and Tyrosine residues in peptide sequences is known to influence self-assembly and material properties. Aspartic acid contributes negative charge and hydrogen bonding potential, while Tyrosine provides aromatic interactions and a phenolic hydroxyl group that can be involved in hydrogen bonding and other interactions. acs.orgfrontiersin.org These properties are crucial for the self-assembly process that leads to hydrogel formation. mdpi.com
The design of tissue engineering scaffolds requires materials that can mimic the native extracellular matrix (ECM), providing structural support, facilitating cell attachment, proliferation, and differentiation, and allowing for nutrient and oxygen transport. researchgate.netfrontiersin.org Hydrogels, with their high water content and porous structure, are well-suited for this purpose. researchgate.netmdpi.com The ability of modified this compound to form self-assembling hydrogels with tunable properties suggests its potential as a building block for such scaffolds. frontiersin.orgnih.gov
Further research is needed to fully elucidate the self-assembly mechanisms and material properties of this compound-based systems and to explore their efficacy in promoting cell growth and tissue regeneration in various tissue engineering applications.
Representative Data on Fmoc-Tyr-Asp Hydrogels
| Dipeptide Derivative | Modification | Self-Assembly Structure | Resulting Material | Tunability | Potential Application | Source |
| Fmoc-Tyr-Asp | Fmoc- group | β-sheet amyloid | Hydrogel | Concentration, Composition | Bioinks (HepaRG spheroids) | frontiersin.orgnih.gov |
| Fmoc-Tyr-Asp-OH | Fmoc- group, free carboxyl | Not specified in detail | Hybrid Hydrogel with RGO | Not specified in detail | Biomedical research | nih.gov |
This table summarizes findings related to modified this compound dipeptides and their application in forming hydrogels, illustrating the relevance of the this compound sequence in the design of self-assembling biomaterials.
Emerging Research Directions and Future Challenges in Asp Tyr Peptide Science
Integration of Multi-Omics Data for Systems-Level Understanding
Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach to gain a systems-level understanding of biological processes. While comprehensive multi-omics studies specifically centered on the Asp-Tyr dipeptide are limited in the provided search results, related research on amino acid metabolism and peptide function demonstrates the potential of this approach.
Studies utilizing multi-omics technologies have been employed to investigate amino acid-related genes and pathways in organisms like the common carp, Cyprinus carpio. This research combined GWAS, transcriptome, and whole-genome methylation analyses to identify genes and pathways associated with amino acid content. mdpi.com Although this study focused on individual amino acids and broader metabolism, it illustrates how multi-omics can reveal complex interactions relevant to peptide science. Metabolomic and transcriptomic analyses have also been used to explore the antibacterial mechanism of a peptide containing the Asp-Asp-Asp-Tyr (DDDY) sequence, revealing effects on bacterial membrane transport and amino acid metabolism pathways. researchgate.netnih.gov This indicates that multi-omics can provide insights into the cellular impact of peptides containing the this compound motif.
For this compound specifically, a multi-omics approach could potentially:
Identify genes and enzymes involved in the synthesis and degradation of this compound.
Uncover metabolic pathways influenced by this compound accumulation or depletion.
Reveal proteins that interact with this compound or are regulated by its presence.
Provide a broader understanding of its biological context beyond observed individual functions.
A study on the dipeptide Tyr-Asp (the reverse sequence) in plants utilized a multi-omics approach to understand its effect on plant redox metabolism. researchgate.netembopress.orgscispace.com This research found that Tyr-Asp inhibits glyceraldehyde 3-phosphate dehydrogenase (GAPC), a key glycolytic enzyme, redirecting glucose metabolism towards the pentose (B10789219) phosphate (B84403) pathway and NADPH production. researchgate.netembopress.org This example underscores the utility of multi-omics in elucidating the biological functions of simple peptides like this compound by examining their impact on interconnected cellular processes.
Future challenges lie in developing targeted multi-omics strategies sensitive enough to detect and quantify a low-abundance dipeptide like this compound within complex biological matrices and to correlate its levels with changes across other omics layers.
Advanced Experimental and Computational Methodologies for High-Throughput Screening
Advanced experimental and computational methodologies, particularly high-throughput screening (HTS), are crucial for rapidly evaluating large numbers of compounds for biological activity. While HTS focused solely on this compound for novel functions is not extensively detailed in the provided results, related studies highlight the application of these methods in peptide research and the potential for their application to this compound.
High-throughput reaction arrays have been used to identify effective conditions for site-selective functionalization of peptides, utilizing an aspartic acid residue to direct modification at a proximal tyrosine. nih.gov This demonstrates how HTS can be applied to study the chemical reactivity and modification of peptides containing Asp and Tyr residues. HTS has also been employed in the development of inhibitors for transporters, such as the organic cation transporter 3 (OCT3), using fluorescent probes like ASP+. nih.gov Although this refers to a different molecule (4-Di-1-ASP), it illustrates the principle of using HTS to screen for interactions with biological targets.
In the context of this compound, HTS could be applied to:
Screen libraries of potential binding partners or receptors for this compound.
Evaluate the effect of this compound on the activity of various enzymes or pathways in a high-throughput manner.
Identify conditions that influence this compound stability or formation.
Computational methods, such as molecular docking and simulations, are often integrated with experimental screening to predict interactions and understand mechanisms. mdpi.com For this compound, computational approaches could model its interaction with potential protein targets or its behavior in different cellular environments.
A study exploring prebiotic catalytic amyloids used HTS to screen a library of peptides, including those with Asp and Tyr residues, for esterase activity. plos.org This research highlights how HTS can be used to assess the functional properties of peptides containing these amino acids.
Future challenges for applying HTS to this compound research include the synthesis of sufficient quantities of the pure dipeptide for screening, the development of sensitive and specific assays to detect this compound or its effects, and the computational modeling of its behavior and interactions given its small size and flexibility.
Translational Challenges in Peptide Drug Development and Clinical Translation
Translating peptide research into therapeutic applications faces several challenges, including metabolic stability, bioavailability, and delivery. researchgate.netexplorationpub.comnih.gov While this compound itself is a simple dipeptide and not currently established as a therapeutic drug, its potential as a metabolite or a component of larger therapeutic peptides means that these translational challenges are relevant to its study and potential future applications.
Peptides generally suffer from poor pharmacokinetic properties, such as rapid proteolytic degradation and low membrane permeability, which limit their bioavailability. researchgate.netexplorationpub.com Strategies to overcome these limitations in peptide drug development include chemical modifications, cyclization, and the use of advanced delivery systems like liposomes and nanoparticles. explorationpub.comnih.govrsc.org For instance, peptide cyclization can enhance stability and improve target binding. nih.govrsc.org
Although direct translational studies on this compound are not prominent in the search results, the challenges faced by peptide therapeutics in general provide a framework for considering the hurdles in utilizing this compound or peptides containing it for therapeutic purposes. The simple structure of this compound might suggest relatively low stability in biological environments due to susceptibility to peptidases. researchgate.net
Research on larger peptides containing Asp and Tyr residues, such as the tripeptide Asp-Phe-Tyr (DFY) being explored for cancer immunotherapy, highlights the potential for peptides incorporating these amino acids in therapeutic strategies. nih.gov The DFY tripeptide was designed to selectively accumulate in melanoma cells and deliver immunogenetic tumor proteins, demonstrating an innovative approach to overcome delivery challenges in cancer immunotherapy. nih.gov
Future challenges for this compound related translation would involve demonstrating a specific therapeutic benefit for the dipeptide itself or for peptides incorporating it, and then developing strategies to ensure its stability and effective delivery to the target site within the body.
Expanding the Scope of Biological Functions and Therapeutic Targets
Research is continuously expanding the understanding of peptide functions and identifying new therapeutic targets. While the known biological functions of the this compound dipeptide are currently limited in the provided information, its presence as a metabolite and its relation to larger peptides suggest potential undiscovered roles. nih.govnih.govontosight.ai
One identified biological function of the related dipeptide Tyr-Asp in plants is the inhibition of glyceraldehyde 3-phosphate dehydrogenase (GAPC), impacting glucose metabolism and enhancing stress resistance. researchgate.netembopress.org This finding suggests that simple dipeptides can have specific enzymatic targets and physiological effects.
This compound is also related to Cholecystokinin (B1591339) Octapeptide (1-2) (desulfated), a part of the CCK peptide hormone involved in digestion, satiety signaling, and potentially neuroscience. nih.govnih.govontosight.ai This relationship hints at potential roles for this compound or peptides containing it in gastrointestinal or neuropharmacological contexts, although direct evidence for the dipeptide itself in these roles is limited in the search results.
Peptides, in general, are being explored for their therapeutic potential against a range of diseases, including cancer and infectious diseases, by targeting specific receptors and pathways. chemimpex.commdpi.comnih.govontosight.ai The amino acids Asp and Tyr are also found in peptides with diverse functions, such as those inhibiting protein tyrosine phosphatases biosynth.com or being explored for antibacterial mechanisms researchgate.netnih.gov. Tyrosine phosphorylation is a key regulatory mechanism in many cellular processes, and tyrosine kinases are important therapeutic targets. wikipedia.org The presence of tyrosine in this compound could be relevant if the dipeptide itself or peptides containing it interact with or influence tyrosine phosphorylation events.
Future research directions for this compound include:
Investigating its potential roles as a signaling molecule or neuromodulator, given its relation to CCK.
Screening for interactions with a wider range of enzymes, receptors, and transporters.
Exploring its potential as a biomarker for specific physiological or pathological states.
Designing and synthesizing novel peptides containing the this compound sequence with enhanced or novel biological activities.
Expanding the scope of this compound research requires further exploration using sensitive analytical techniques to identify its presence and concentration in various biological samples, as well as targeted functional studies to determine its precise roles and mechanisms of action.
Q & A
Q. What are the primary biochemical characteristics of Asp-Tyr, and how are they identified in protein hydrolysates?
this compound (Aspartic acid-Tyrosine dipeptide) is identified via high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which distinguishes it from other peptides in protein digests. Key characteristics include its molecular weight (279.25 g/mol), isoelectric point (pI ~3.5), and UV absorption at 280 nm due to tyrosine’s aromatic ring. Researchers should validate findings using reference standards and replicate protocols from primary literature, ensuring alignment with methodologies described in studies on tropomyosin-derived peptides .
Q. What experimental protocols are recommended for synthesizing this compound in vitro?
Solid-phase peptide synthesis (SPPS) using Fmoc-chemistry is the standard method. Critical steps include resin activation, sequential coupling of aspartic acid and tyrosine with HBTU/HOBt as activators, and cleavage using trifluoroacetic acid. Purity must be verified via reverse-phase HPLC (>95%) and NMR spectroscopy to confirm stereochemical integrity. Researchers should document reagent sources (e.g., Merck, Sigma-Aldrich) and equipment models (e.g., Shimadzu LC-20AD) to ensure reproducibility .
Q. How can this compound be quantified in complex biological matrices like serum or tissue homogenates?
Quantification requires sample pretreatment: protein precipitation with acetonitrile, followed by centrifugation and filtration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is optimal, targeting transitions such as m/z 280→84 (this compound) and 285→89 (isotopically labeled internal standard). Calibration curves (1–1000 ng/mL) should be validated for linearity (R² >0.99) and recovery rates (80–120%) .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s regulatory effects on neuronal ion channels?
Use patch-clamp electrophysiology on rodent primary neurons or transfected cell lines (e.g., HEK293 expressing Nav1.7 channels). Include controls for peptide concentration (1–100 µM), exposure time (5–30 min), and vehicle (saline/DMSO). Data analysis should compare current-voltage (I-V) relationships pre- and post-treatment. Reference methodologies from studies on electrophysiological modulation by bioactive peptides .
Q. What strategies address contradictions in reported bioactivities of this compound across experimental models?
Discrepancies (e.g., ionic flux modulation in neurons vs. no effect in cardiomyocytes) may arise from model-specific receptor expression or peptide stability. Conduct cross-model comparisons under standardized conditions (pH, temperature, incubation time). Validate peptide integrity post-experiment via LC-MS and assess receptor profiling using RNA-seq or Western blot. Prioritize studies with rigorous negative controls and statistical power analysis (α=0.05, β=0.2) .
Q. How can computational methods enhance mechanistic studies of this compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts interactions with ion channels (e.g., NMDA receptors). Simulate binding affinities (ΔG values) and compare with mutagenesis data. Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns can assess conformational stability. Validate predictions with in vitro assays, such as competitive binding assays using fluorescent ligands .
Q. What frameworks ensure ethical and rigorous hypothesis formulation for this compound research?
Apply the FINER criteria:
- Feasible : Assess peptide availability and technical expertise.
- Novel : Compare with existing data on tropomyosin-derived peptides.
- Ethical : Follow institutional guidelines for animal studies (e.g., ARRIVE 2.0).
- Relevant : Align with gaps in neuropeptide or bioactive peptide literature. Use PICO (Population: rodent neurons; Intervention: this compound; Comparison: scrambled peptide; Outcome: ion current amplitude) to structure clinical-translational questions .
Data Management and Reproducibility
Q. What practices ensure reproducibility in this compound research?
- Archive raw data (spectra, electrophysiology traces) in FAIR-compliant repositories (e.g., Zenodo).
- Document software versions (e.g., GraphPad Prism 10.1) and analysis parameters (e.g., Gaussian smoothing for MS data).
- Share step-by-step protocols on platforms like protocols.io , citing instrument models and batch numbers for critical reagents .
Table: Key Findings from this compound Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
